8,5'-Diferulic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(E)-2-[5-[(E)-2-carboxyethenyl]-2-hydroxy-3-methoxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C20H18O8/c1-27-16-9-11(3-5-15(16)21)8-14(20(25)26)13-7-12(4-6-18(22)23)10-17(28-2)19(13)24/h3-10,21,24H,1-2H3,(H,22,23)(H,25,26)/b6-4+,14-8+ |
InChI Key |
DEPVSDIYICBTJE-SITOFEAGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Nutritional and Health Benefits
Antioxidant Properties
8,5'-Diferulic acid exhibits potent antioxidant activity, which is significant in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals more effectively than ferulic acid itself, making it a valuable compound for enhancing the antioxidant capacity of food products . The compound's ability to be released from dietary fiber by intestinal microbiota further supports its bioavailability and potential health benefits .
Metabolism and Bioavailability
Research indicates that this compound can be metabolized by human colonic microbiota, leading to the formation of various metabolites that may exert additional health benefits. For instance, in vitro studies demonstrated that this compound is partially released from cereal dietary fibers and can be absorbed through the gastrointestinal tract . This metabolic pathway highlights its role as a functional food component that could contribute to improved gut health.
Food Science Applications
Preservative and Functional Ingredient
Due to its antioxidant properties, this compound is increasingly being explored as a natural preservative in food products. Its incorporation can enhance the shelf life of food items by preventing lipid oxidation and maintaining nutritional quality . Furthermore, it has been identified as a key component in functional foods designed to promote health benefits beyond basic nutrition.
Quantification in Food Products
Analytical methods have been developed for the convenient quantification of diferulic acids in foods. For example, a study reported an effective extraction and analysis technique using HPLC to measure the concentration of this compound in various food samples . This method allows for better understanding and optimization of dietary sources rich in this beneficial compound.
Materials Science Applications
Biopolymer Reinforcement
this compound has been investigated for its potential use as a reinforcing agent in biopolymers. Its structural characteristics allow it to form cross-links within polymer matrices, enhancing mechanical properties and thermal stability . This application is particularly relevant in developing sustainable materials from renewable resources.
Biofilm Formation and Resistance
Recent studies have highlighted the role of 8-O-4′-diferulic acid (closely related to this compound) in biofilm formation by certain bacteria. These biofilms exhibit resistance to grazing by protozoa such as Acanthamoeba sp., suggesting potential applications in bioengineering and microbial ecology . Understanding these interactions can lead to innovative strategies for controlling microbial growth in various environments.
Case Studies
Chemical Reactions Analysis
Decarboxylation and Stability
8,5'-DiFA undergoes decarboxylation under alkaline or thermal conditions:
-
Alkaline degradation : In 0.1–2.0 N NaOH, 8,5'-DiFA-B loses CO₂ to form decarboxylated derivatives (e.g., 8,5'-DiFA-DC) (Figure 1) .
-
Thermal stability : Decarboxylation accelerates at >50°C, with 80% degradation observed after 119 hr in 0.1 N NaOH at 50°C .
Key Data :
Microbial Metabolism
Human gut microbiota metabolizes 8,5'-DiFA through:
-
Side-chain hydrogenation : Reduces the propenyl group to a propyl chain .
-
O-demethylation : Removes methoxy groups, yielding catechol derivatives .
-
Reductive ring-opening : Converts benzofuran to open-chain structures (Figure 2) .
| Metabolic Pathway | Major Metabolites | Detection Method |
|---|---|---|
| Hydrogenation | Dihydro-8,5'-DiFA | NMR, HR-LC-MS |
| O-demethylation | 3,4-Dihydroxy derivatives | GC-MS |
| Ring-opening | Open-chain diferulates | LC-ToF-MS |
Antioxidant Activity
8,5'-DiFA acts as a radical scavenger via:
-
Phenoxy radical stabilization : Delocalization of unpaired electrons across the conjugated system (Figure 3) .
-
Inhibition of lipid peroxidation : Anchors to lipid bilayers via carboxylic acid groups, preventing ROS propagation .
Experimental Evidence :
-
ORAC assay : 8,5'-DiFA shows 2.5× higher antioxidant capacity than monomeric ferulic acid .
-
Electron paramagnetic resonance (EPR) : Confirms phenoxy radical formation upon reaction with DPPH .
Cross-Linking in Plant Cell Walls
8,5'-DiFA forms ester bonds with arabinoxylans in grasses and sugar beet:
-
Peroxidase-mediated cross-linking : Strengthens cell walls by linking polysaccharide chains .
-
Alkali-labile bonds : Released as free 8,5'-DiFA during 0.1–2.0 N NaOH extraction .
| Plant Source | 8,5'-DiFA Content (μg/g DW) | Extraction Method |
|---|---|---|
| Sugar beet pulp | 320–450 | 0.1 N NaOH, 50 hr |
| Maize bran | 150–220 | Alkaline hydrolysis |
Synthetic Modifications
8,5'-DiFA serves as a precursor for bioactive derivatives:
Comparison with Similar Compounds
Structural Differences
Diferulic acids are classified based on the positions of their covalent linkages. The major isomers include:
- 5,5′-DFA : Coupled at the 5-5′ positions, prevalent in barley bran .
- 8-O-4′-DFA : Linked via an ether bond (8-O-4′), dominant in grasses like maize and wheat .
- 8,5′-DFA : Exists in both linear (8-5′) and cyclic benzofuran forms, abundant in maize and sugar beet .
- 8,8′-DFA : Cyclic tetrahydrofuran (THF) structure, formed with water addition during dimerization .
Key Structural Notes:
Occurrence and Concentrations
Quantitative Insights :
Functional Roles
Functional Contrasts :
- Defense Mechanisms : 8,5′-DFA in maize pericarp correlates with reduced fumonisin contamination, while 5,5′-DFA lacks this association .
- Antioxidant Capacity: Diferulic acids collectively exhibit higher antioxidant activity than monomeric ferulic acid, but 8,5′-DFA’s cyclic form may enhance radical scavenging .
Preparation Methods
Alkaline Hydrolysis and Solvent Extraction
The direct liberation method is widely employed to extract 8,5'-DiFA from plant tissues. In this approach, plant material such as sugar beet pulp or wheat bran is treated with 0.1–2 N NaOH at room temperature or elevated temperatures to hydrolyze ester bonds linking 8,5'-DiFA to cell wall polysaccharides. For example, wheat bran suspended in 0.1 N NaOH releases diferulic acids (diFAs) into the alkaline solution, which is then acidified to pH 2–3 using HCl. The diFAs are subsequently extracted with ethyl acetate, dehydrated with anhydrous Na₂SO₄, and concentrated under vacuum.
This method bypasses the need for cell wall isolation, simplifying the workflow. Comparative studies on rice samples demonstrated that the direct liberation method recovers 20–70% more 8,5'-DiFA than cell wall preparation methods, which involve isolating cell wall fractions before alkaline treatment. The higher recovery is attributed to reduced loss of diFAs during cell wall purification steps.
Chromatographic Purification
Crude extracts from alkaline hydrolysis require purification to isolate 8,5'-DiFA. Reverse-phase chromatography using columns such as Mightysil RP-18 or YMC-pack D-ODS with acetonitrile/acetic acid gradients effectively separates diFAs. For instance, preparative HPLC with a 30:70 acetonitrile/5% acetic acid eluent yields pure 8,5'-DiFA at retention times of 20–40 minutes. Recovery rates exceed 80% when optimized for solvent polarity and flow rates.
Biomimetic Synthesis Using Peroxidase-H₂O₂ Systems
Enzymatic Radical Coupling
A biomimetic approach leverages horseradish peroxidase (HRP) and H₂O₂ to catalyze the oxidative coupling of ferulic acid or its esters. In this method, ferulic acid dissolved in a buffered solution (pH 5–7) is treated with HRP and H₂O₂, generating phenoxy radicals that dimerize to form 8,5'-DiFA. The reaction proceeds via a single-electron oxidation mechanism, producing 8,5'-DiFA as the major isomer alongside minor quantities of 8-O-4' and 5,5'-coupled dimers.
Scalability and Yield Optimization
Modifications to the enzymatic method, such as using ethyl ferulate instead of free ferulic acid, improve solubility and reaction efficiency. A study reported gram-scale production of diethyl 8,5'-diferulate with >90% purity by employing a peroxidase-H₂O₂ system in ethanol/water mixtures. The diethyl ester is subsequently hydrolyzed to 8,5'-DiFA using NaOH, achieving yields of 70–85%.
Metal-Catalyzed Radical Coupling of Ethyl Ferulate
Copper-Mediated Oxidative Dimerization
A synthetic route utilizing CuCl and N,N,N',N'-tetramethylethylenediamine (TMEDA) as catalysts enables efficient dimerization of ethyl ferulate under aerobic conditions. The reaction occurs in acetonitrile under a carbogen (5% CO₂/95% O₂) atmosphere, promoting radical formation and coupling. After 4 hours at room temperature, the mixture is acidified, extracted with ethyl acetate, and concentrated.
Purification and Isotopic Labeling
The crude product is purified via silica flash chromatography and preparative HPLC. This method also facilitates the synthesis of isotopically labeled 8,5'-DiFA, such as [9-¹³C]ferulic acid derivatives, for metabolic studies. Yields range from 60–75%, with purity exceeding 95% after HPLC purification.
Comparative Analysis of Preparation Methods
Q & A
Q. What statistical approaches are optimal for analyzing weak correlations between diferulic acid content and plant cell wall properties?
- Statistical Tools : Multivariate regression or principal component analysis (PCA) can disentangle confounding variables (e.g., arabinose substitution, lignin content). Sensitivity analysis using partial least squares (PLS) improves interpretability in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
